5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a carboxamide group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide: Similar structure but with a different position of the fluorine atom.
5-methoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-ethoxy-N-(3-chlorophenyl)-1-methyl-1H-indole-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
5-ethoxy-N-(3-fluorophenyl)-1-methyl-1H-indole-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group, fluorophenyl group, and carboxamide group in the indole core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
5-ethoxy-N-(3-fluorophenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-3-23-15-7-8-16-12(9-15)10-17(21(16)2)18(22)20-14-6-4-5-13(19)11-14/h4-11H,3H2,1-2H3,(H,20,22) |
InChI Key |
RESHVPWTEHFHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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